N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))aceta mide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a thienyl group, and a dimethylphenyl moiety. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an α,β-unsaturated ketone.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction with a thiophene derivative.
Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction.
Final Assembly: The final step involves the coupling of the triazole-thienyl intermediate with the dimethylphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: can be compared with other similar compounds, such as:
Denatonium benzoate: Known for its bitter taste and used as a denaturant.
Polynitroaromatic compounds: Used in various synthetic applications.
The uniqueness of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide lies in its specific structural features and the resulting chemical properties, which distinguish it from other compounds with similar functionalities.
Properties
Molecular Formula |
C17H18N4OS2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-11-6-4-7-13(12(11)2)18-15(22)10-24-17-20-19-16(21(17)3)14-8-5-9-23-14/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
GUPOYLDVVOXVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.